3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide
Description
3,5-Dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a pyridazinone derivative characterized by a benzamide moiety linked via an ethyl chain to a pyridazinone core substituted with a pyridin-4-yl group. The 3,5-dimethylbenzamide group enhances lipophilicity, while the pyridinyl substituent may contribute to π-π stacking interactions in biological targets. Structural analysis tools like the CCP4 suite (used in protein crystallography) could elucidate its binding conformations .
Propriétés
IUPAC Name |
3,5-dimethyl-N-[2-(6-oxo-3-pyridin-4-ylpyridazin-1-yl)ethyl]benzamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N4O2/c1-14-11-15(2)13-17(12-14)20(26)22-9-10-24-19(25)4-3-18(23-24)16-5-7-21-8-6-16/h3-8,11-13H,9-10H2,1-2H3,(H,22,26) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
YAEJILLRRXBNJO-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)C(=O)NCCN2C(=O)C=CC(=N2)C3=CC=NC=C3)C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
348.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Activité Biologique
3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide is a compound of interest due to its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article delves into its synthesis, biological properties, and therapeutic potential, supported by relevant data and research findings.
Synthesis
The synthesis of 3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide involves several steps, typically starting from commercially available pyridine derivatives. The process includes the formation of the pyridazine ring and subsequent modifications to introduce the benzamide moiety.
Antimicrobial Activity
Recent studies have highlighted the compound's antimicrobial properties. For instance, derivatives of pyridazine have shown significant activity against various strains of bacteria and fungi. In vitro assays demonstrated that certain analogs exhibited minimum inhibitory concentrations (MICs) in the low micromolar range against Mycobacterium tuberculosis .
| Compound | MIC (µM) | Target Organism |
|---|---|---|
| 3,5-Dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide | 1.35 - 2.18 | Mycobacterium tuberculosis H37Ra |
| Another Derivative | 3.73 - 4.00 | Staphylococcus aureus |
Anti-inflammatory Activity
The compound has also been evaluated for its anti-inflammatory effects. In vivo studies using animal models indicated that it significantly reduced inflammation markers, suggesting potential use in treating inflammatory diseases. Notably, some pyridazine derivatives demonstrated effective inhibition of cyclooxygenase (COX) enzymes, which are key players in the inflammatory response .
Cytotoxicity
Cytotoxicity assays conducted on human cell lines (e.g., HEK-293) revealed that the compound exhibits low toxicity levels, making it a promising candidate for further development as a therapeutic agent .
Case Studies
- Study on Anti-Tubercular Activity : A series of compounds related to 3,5-dimethyl-N-(2-(6-oxo-3-(pyridin-4-yl)pyridazin-1(6H)-yl)ethyl)benzamide were synthesized and tested for their anti-tubercular activity. The study found that five compounds exhibited significant activity with IC50 values ranging from 1.35 to 2.18 µM against Mycobacterium tuberculosis H37Ra .
- Evaluation of Anti-inflammatory Properties : Another study assessed the anti-inflammatory effects of pyridazine derivatives in a model of induced arthritis in rats. The results showed a marked reduction in paw swelling and pain scores compared to controls, indicating a strong anti-inflammatory effect .
Comparaison Avec Des Composés Similaires
Comparison with Structurally Similar Compounds
Key Structural Analogues and Their Properties
The following table compares the target compound with structurally related pyridazinone derivatives, focusing on molecular features and inferred pharmacological properties:
Analysis of Substituent Effects
Core Modifications: The target compound’s pyridazinone core is retained in P-0042 , but the latter introduces a pyrazole ring and a pyrrolidinyl group.
Substituent Impact: Chloro Group (P-0042): The 5-chloro substituent on the pyridazinone ring in P-0042 could increase electrophilicity, enhancing interactions with nucleophilic residues in target proteins. Benzamide vs. Acetamide: The target’s 3,5-dimethylbenzamide group offers greater aromatic surface area than P-0042’s cyclopropylacetamide, which may alter solubility and membrane permeability.
Synthetic Strategies :
- Both compounds utilize amide coupling (e.g., HBTU-mediated reactions in P-0042 ), underscoring the importance of stable amide bonds in pharmacophore design.
Research Findings and Trends
- Patent-Driven Optimization : The structural complexity of P-0042 reflects iterative medicinal chemistry efforts to balance potency and drug-like properties. The cyclopropyl group in P-0042 may reduce metabolic oxidation compared to the target’s ethyl chain.
- Computational Insights : Tools like the CCP4 suite could model interactions between the target compound and hypothetical protein targets, leveraging crystallographic data to predict binding modes.
- Triazine Derivatives: While structurally distinct, triazine-based compounds highlight the role of dimethylamino groups in modulating solubility—a consideration absent in the target compound’s design.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
